1'-epi-Entecavir-di-o-benzyl Ether
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Overview
Description
1’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.52 g/mol . It is a derivative of entecavir, a nucleoside analogue used in the treatment of chronic hepatitis B virus infection . The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1’-epi-Entecavir-di-o-benzyl Ether involves several steps, including the protection of hydroxyl groups and the formation of benzyl ethers. The synthetic route typically starts with the deprotonation of the alcohol group, followed by the reaction with benzyl bromide to form the protected alcohol
Chemical Reactions Analysis
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoates, while reduction reactions can produce alcohols and toluene .
Scientific Research Applications
1’-epi-Entecavir-di-o-benzyl Ether is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential antiviral properties and its role as a nucleoside analogue.
Biological Studies: Utilized in experiments to understand the mechanisms of viral replication and inhibition.
Mechanism of Action
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .
Comparison with Similar Compounds
1’-epi-Entecavir-di-o-benzyl Ether is closely related to other nucleoside analogues, such as:
Entecavir: The parent compound used in the treatment of chronic hepatitis B.
4’-epi-Entecavir-di-o-benzyl Ether: Another derivative with similar molecular structure and properties.
ent-Entecavir-di-o-benzyl Ether: A stereoisomer with slight variations in its chemical structure.
The uniqueness of 1’-epi-Entecavir-di-o-benzyl Ether lies in its specific stereochemistry and the presence of benzyl ether groups, which may influence its biological activity and interactions.
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
InChI Key |
KROVOOOAPHSWCR-BDTNDASRSA-N |
Isomeric SMILES |
C=C1[C@@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Origin of Product |
United States |
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